molecular formula C9H9Br2NO B3037065 2-bromo-N-(4-bromophenyl)propanamide CAS No. 42276-46-0

2-bromo-N-(4-bromophenyl)propanamide

Cat. No.: B3037065
CAS No.: 42276-46-0
M. Wt: 306.98 g/mol
InChI Key: FJXNJUQSLIKVOC-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-bromophenyl)propanamide is an organic compound with the molecular formula C9H9Br2NO and a molecular weight of 306.98 g/mol . This compound is characterized by the presence of two bromine atoms attached to a propanamide structure, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-bromophenyl)propanamide typically involves the bromination of N-(4-bromophenyl)propanamide. One common method includes the reaction of N-(4-bromophenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-bromophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(4-bromophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-bromophenyl)propanamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)propanamide
  • 2-Bromo-N-phenylpropanamide
  • N-(2-Bromophenyl)propanamide

Uniqueness

2-Bromo-N-(4-bromophenyl)propanamide is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired .

Biological Activity

2-Bromo-N-(4-bromophenyl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C10H10Br2N
  • CAS Number : 42276-46-0
  • Molecular Weight : 292.00 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various halogenated compounds found that those containing bromine, like this compound, often displayed enhanced antibacterial and antifungal activities.

  • Antibacterial Activity :
    • The compound has been tested against various Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest significant potency against pathogens such as Escherichia coli and Staphylococcus aureus.
    • Table 1 summarizes the antibacterial activity of this compound compared to other compounds:
    CompoundMIC (mg/mL)Bacterial Strains Tested
    This compound0.0048E. coli, B. subtilis
    Compound A0.0195S. aureus, C. albicans
    Compound B0.0098Pseudomonas aeruginosa
  • Antifungal Activity :
    • The compound also shows antifungal activity, particularly against Candida albicans. Studies report MIC values indicating effective inhibition of fungal growth.
    • The activity spectrum includes various fungal strains, with reported MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL for different formulations.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine substituents enhance the lipophilicity of the molecule, facilitating better cell membrane penetration and interaction with microbial enzymes or receptors.

Case Studies and Research Findings

Several studies have investigated the biological significance of halogenated amides:

  • A study published in MDPI highlighted that halogenated compounds often exhibit synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against resistant strains .
  • Another research effort focused on the synthesis of similar compounds, demonstrating that modifications in the bromine positions can lead to variations in biological activity .

Properties

IUPAC Name

2-bromo-N-(4-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXNJUQSLIKVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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